N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
CAS No.: 955737-88-9
Cat. No.: VC5000783
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955737-88-9 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.375 |
| IUPAC Name | N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20) |
| Standard InChI Key | SUYRTZMRFGSCCH-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Introduction
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide |
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of tetrahydroisoquinoline core |
| Step 2 | Introduction of isobutyryl substituent |
| Step 3 | Cyclization to form cyclopropanecarboxamide |
-
Biological Activity and Applications
Research indicates that compounds similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide may exhibit various biological activities:
Potential Therapeutic Applications
-
Neuroprotective Effects: The compound may influence dopamine receptor activity or inhibit kinases involved in neurodegenerative diseases.
-
Anti-Cancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
Mechanism of Action
The mechanism of action for this compound largely depends on its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide represents a significant area of interest within medicinal chemistry due to its unique structure and potential therapeutic applications. Ongoing research into its biological activity and synthesis may yield valuable insights into its role in drug development and therapeutic interventions for various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume